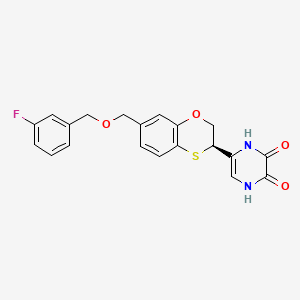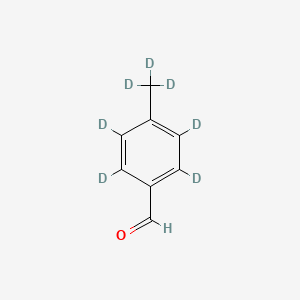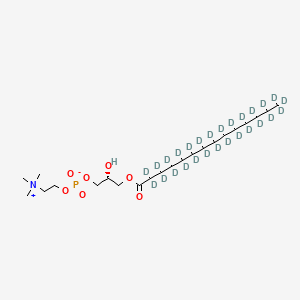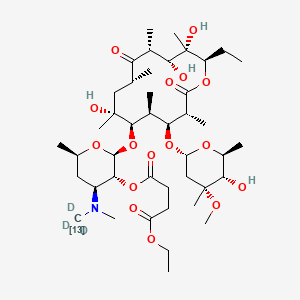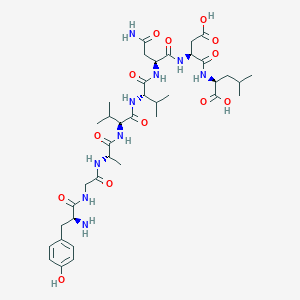
Orphenadrine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Orphenadrine-d3 is a deuterium-labeled derivative of orphenadrine, a muscarinic antagonist used primarily for the symptomatic relief of musculoskeletal pain and discomfort. The deuterium labeling makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies .
Métodos De Preparación
Orphenadrine-d3 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the orphenadrine molecule. This process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published .
Análisis De Reacciones Químicas
Orphenadrine-d3, like its non-deuterated counterpart, can undergo several types of chemical reactions:
Oxidation: this compound can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: this compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles. Common reagents include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Orphenadrine-d3 is widely used in scientific research for various applications:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound in biological systems, making it valuable for studying the absorption, distribution, metabolism, and excretion of orphenadrine.
Metabolic Studies: this compound is used to investigate the metabolic pathways and identify metabolites of orphenadrine in the body.
Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for quantifying orphenadrine and its metabolites.
Quality Control: This compound is employed in quality control processes for the production of orphenadrine, ensuring the consistency and accuracy of the final product.
Mecanismo De Acción
Orphenadrine-d3 exerts its effects by binding to and inhibiting both histamine H1 receptors and NMDA receptors. This dual action helps alleviate motor disturbances and muscle spasms. The inhibition of histamine H1 receptors reduces allergic reactions and inflammation, while the inhibition of NMDA receptors helps in pain relief and muscle relaxation .
Comparación Con Compuestos Similares
Orphenadrine-d3 can be compared with other muscle relaxants such as:
Cyclobenzaprine: Another muscle relaxant used for similar indications but with a different mechanism of action, primarily acting on the central nervous system to reduce muscle spasms.
Tizanidine: A muscle relaxant that works by inhibiting presynaptic motor neurons, leading to muscle relaxation.
This compound’s uniqueness lies in its deuterium labeling, which enhances its utility in research applications by providing more accurate and reliable data in pharmacokinetic and metabolic studies .
Propiedades
Fórmula molecular |
C18H23NO |
|---|---|
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
N-methyl-2-[(2-methylphenyl)-phenylmethoxy]-N-(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C18H23NO/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16/h4-12,18H,13-14H2,1-3H3/i2D3 |
Clave InChI |
QVYRGXJJSLMXQH-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2C |
SMILES canónico |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[His7] Corazonin](/img/structure/B12401621.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate](/img/structure/B12401622.png)
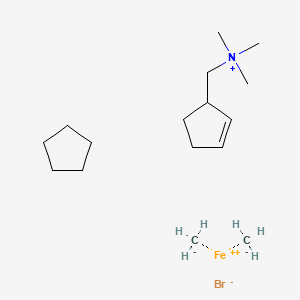
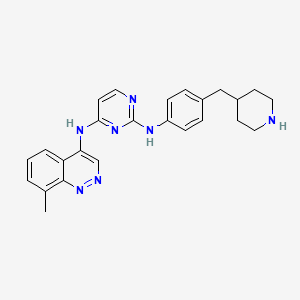
![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401653.png)


